Ethyl 4,5-dihydro-1h-furo[2,3-c]pyrazole-3-carboxylate
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Overview
Description
Ethyl 4,5-dihydro-1h-furo[2,3-c]pyrazole-3-carboxylate is a heterocyclic compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol . This compound is characterized by a fused ring system containing both furan and pyrazole moieties, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-dihydro-1h-furo[2,3-c]pyrazole-3-carboxylate typically involves the reaction of β-keto esters with hydrazine derivatives under reflux conditions . The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the desired product. Common solvents used in this synthesis include ethanol and methanol, and catalysts such as triethylamine (NEt3) are often employed to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be utilized to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dihydro-1h-furo[2,3-c]pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
Ethyl 4,5-dihydro-1h-furo[2,3-c]pyrazole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4,5-dihydro-1h-furo[2,3-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity against cancer cells is believed to be mediated through the inhibition of key enzymes and signaling pathways involved in cell growth and division . The compound’s unique structure allows it to bind to these targets effectively, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester
- 1H-Pyrazole, 3-ethyl-4,5-dihydro-
Uniqueness
Ethyl 4,5-dihydro-1h-furo[2,3-c]pyrazole-3-carboxylate is unique due to its fused ring system, which combines both furan and pyrazole moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 4,5-dihydro-2H-furo[2,3-c]pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-2-12-8(11)6-5-3-4-13-7(5)10-9-6/h2-4H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPHYPLZNJIBHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCOC2=NN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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